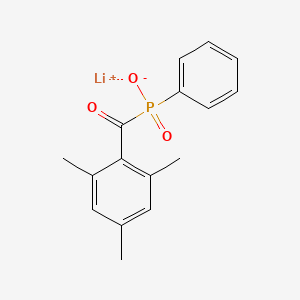

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

Vue d'ensemble

Description

La laponite est un silicate lamellaire synthétique appartenant à la famille des argiles smectiques. Il est composé d'ions sodium, magnésium, lithium et silicate. La laponite est connue pour ses propriétés uniques, telles qu'une surface élevée, une capacité de gonflement et la capacité de former des dispersions colloïdales stables dans l'eau. Ces caractéristiques en font un matériau attrayant pour diverses applications dans la recherche scientifique et l'industrie .

Méthodes De Préparation

La laponite est synthétisée par un procédé hydrothermal. Les principales matières premières utilisées dans sa synthèse sont le silicate de sodium, le sulfate de magnésium et le fluorure de lithium. La réaction se produit généralement à des températures et des pressions élevées, conduisant à la formation de cristaux de laponite. La production industrielle de laponite implique le mélange des matières premières dans des proportions spécifiques, suivi d'un chauffage en autoclave pour favoriser la croissance des cristaux. Le produit obtenu est ensuite lavé, filtré et séché pour obtenir la poudre de laponite finale .

Analyse Des Réactions Chimiques

La laponite subit diverses réactions chimiques, notamment l'échange d'ions, l'adsorption et l'intercalation. Ces réactions sont influencées par la présence de différents réactifs et conditions. Par exemple:

Échange d'ions : La laponite peut échanger ses cations interlamellaires (par exemple, le sodium) avec d'autres cations tels que le calcium, le potassium ou l'ammonium. Cette réaction est généralement réalisée dans des solutions aqueuses contenant les cations souhaités.

Adsorption : La laponite a une surface élevée et peut adsorber diverses molécules organiques et inorganiques. Cette propriété est utilisée dans des applications telles que l'élimination des polluants et la délivrance de médicaments.

Applications de la recherche scientifique

La laponite a une large gamme d'applications dans la recherche scientifique, notamment:

Chimie : La laponite est utilisée comme support de catalyseur, adsorbant et modificateur de rhéologie dans divers procédés chimiques.

Biologie : La laponite est employée dans des études de culture cellulaire, où elle fournit un échafaudage biocompatible pour la croissance et la différenciation des cellules.

Médecine : La laponite est utilisée dans les systèmes de délivrance de médicaments, les matériaux de cicatrisation des plaies et les échafaudages de l'ingénierie tissulaire en raison de sa biocompatibilité et de sa capacité à libérer des agents thérapeutiques de manière contrôlée.

Mécanisme d'action

Le mécanisme d'action de la laponite repose principalement sur sa capacité à interagir avec diverses molécules par échange d'ions, adsorption et intercalation. Ces interactions sont facilitées par la surface élevée et la densité de charge de la laponite. Dans les applications de délivrance de médicaments, la laponite peut adsorber et libérer des agents thérapeutiques de manière contrôlée, améliorant leur biodisponibilité et leur efficacité. En ingénierie tissulaire, la laponite fournit une matrice de soutien pour l'adhésion et la prolifération des cellules, favorisant la régénération des tissus .

Applications De Recherche Scientifique

Photoinitiation in Bioprinting

Overview

LAP is predominantly employed in bioprinting as a photoinitiator for the polymerization of hydrogels and bioinks. It enables the creation of three-dimensional structures that are crucial for tissue engineering and regenerative medicine.

Mechanism of Action

Upon exposure to specific wavelengths of light (typically around 365 nm to 405 nm), LAP generates free radicals that initiate free radical chain polymerization. This process allows for rapid crosslinking of polymers, facilitating the fabrication of cell-laden hydrogels with controlled mechanical properties and spatial organization .

Case Studies

- Cell Viability : Research has shown that LAP can enhance cell viability during bioprinting by allowing lower concentrations of initiators and longer wavelengths of light, which reduces cytotoxicity .

- Material Properties : A study demonstrated that using LAP in conjunction with gelatin methacryloyl (GelMA) resulted in hydrogels with improved mechanical properties and faster curing times compared to other photoinitiators like Irgacure 2959 .

Biomedical Applications

Tissue Engineering

LAP's ability to create biocompatible and biodegradable materials makes it suitable for tissue engineering applications. The photopolymerization process enables precise control over the structure and mechanical properties of scaffolds used for cell growth and tissue regeneration.

Cytotoxicity Studies

Investigations into the cytotoxic effects of LAP have revealed that while it can be cytotoxic when combined with light exposure (especially at higher concentrations), it does not exhibit mutagenic properties in bacterial assays. This finding is critical for its safe application in biomedical fields .

Material Science

Polymer Synthesis

LAP is utilized in synthesizing various polymers through photopolymerization processes. Its water solubility distinguishes it from other photoinitiators, making it advantageous in aqueous environments where traditional initiators may fail .

| Property | LAP | Other Photoinitiators |

|---|---|---|

| Water Solubility | High | Variable |

| Light Activation Wavelength | 365 nm - 405 nm | Typically UV light |

| Cytocompatibility | High | Varies |

| Polymerization Speed | Rapid | Varies |

Industrial Applications

LAP's utility extends beyond biomedical applications into industrial sectors such as dentistry and optics, where photopolymerization is essential for solidifying materials efficiently. The ability to control the curing process at physiological temperatures minimizes thermal damage to sensitive biological materials .

Mécanisme D'action

The mechanism of action of Laponite is primarily based on its ability to interact with various molecules through ion exchange, adsorption, and intercalation. These interactions are facilitated by the high surface area and charge density of Laponite. In drug delivery applications, Laponite can adsorb and release therapeutic agents in a controlled manner, enhancing their bioavailability and efficacy. In tissue engineering, Laponite provides a supportive matrix for cell attachment and proliferation, promoting tissue regeneration .

Comparaison Avec Des Composés Similaires

La laponite est souvent comparée à d'autres argiles smectiques, telles que la montmorillonite et l'hectorite. Bien que toutes ces argiles partagent des structures lamellaires similaires et des capacités d'échange d'ions, la laponite présente plusieurs caractéristiques uniques:

Taille des particules : Les particules de laponite sont plus petites et plus uniformes en taille que la montmorillonite et l'hectorite.

Capacité de gonflement : La laponite présente une capacité de gonflement plus élevée et forme des dispersions colloïdales plus stables dans l'eau.

Des composés similaires comprennent la montmorillonite, l'hectorite et la bentonite, qui sont également utilisés dans diverses applications en raison de leurs structures lamellaires et de leurs propriétés d'échange d'ions .

Activité Biologique

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a compound primarily utilized as a photoinitiator in polymerization processes, particularly in bioprinting applications. Its biological activity has garnered attention due to its cytotoxic effects and potential implications in biomedical fields. This article explores the biological activity of LAP, focusing on its cytotoxicity, mutagenicity, and applications in tissue engineering.

LAP is characterized by the following chemical properties:

- Molecular Formula : C₁₆H₁₆LiO₃P

- Molecular Weight : 294.21 g/mol

- CAS Number : 85073-19-4

- Solubility : Water-soluble up to 8.5 wt% .

LAP functions as a free radical photoinitiator that generates reactive species upon exposure to light, specifically at wavelengths around 405 nm. These free radicals initiate polymerization reactions essential for creating hydrogels used in bioprinting . The cytotoxicity associated with LAP arises from the interaction of these radicals with cellular components, leading to cell death.

In Vitro Cytotoxicity

Research indicates that LAP exhibits significant cytotoxic effects when combined with light exposure. A study assessing the cytotoxicity of LAP on M-1 mouse kidney collecting duct cells revealed that:

- Exposure to concentrations of LAP greater than 3.4 mmol/L in conjunction with light resulted in nearly complete cell death.

- In contrast, exposure to LAP concentrations of up to 17 mmol/L without light did not induce cytotoxicity .

The effective concentration that kills 50% of the cells (EC₅₀) was approximately ten times more potent for LAP combined with light compared to LAP alone, highlighting the critical role of light activation in enhancing its cytotoxic effects .

Mutagenicity Assessment

Despite its cytotoxic properties, LAP has been shown not to exhibit mutagenic effects under standard testing conditions. Bacterial reverse mutation assays using Salmonella typhimurium and Escherichia coli did not indicate any mutagenicity associated with LAP exposure . This finding is significant for its application in bioprinting, where safety is paramount.

Applications in Bioprinting

LAP's ability to initiate polymerization while maintaining a degree of cytocompatibility makes it suitable for various biomedical applications:

- Hydrogel Formation : LAP is often combined with gelatin methacryloyl (GelMA) to form hydrogels that can encapsulate cells for tissue engineering applications. These hydrogels have demonstrated the ability to support cell viability and proliferation over extended periods .

- 3D Bioprinting : The photopolymerization capabilities of LAP allow for precise control over the structure and mechanical properties of printed constructs. Studies have shown that constructs created using LAP can maintain cell viability and promote specific cellular phenotypes over time .

Case Study 1: Cytotoxicity in Kidney Cells

A detailed study conducted on M-1 mouse kidney collecting duct cells highlighted the specific susceptibility of these cells to lithium compounds. The mechanism underlying this sensitivity involves lithium's interference with sodium transport mechanisms, leading to cellular accumulation and toxicity .

Case Study 2: Biocompatibility in Hydrogel Applications

In another study focusing on human mesenchymal stem cells (hMSCs), LAP was utilized in the formulation of composite hydrogels. The results indicated that LAP could facilitate 3D printing while preserving cell viability and promoting osteochondral differentiation over a seven-day period . This underscores LAP's potential utility in regenerative medicine.

Propriétés

IUPAC Name |

lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQFRXNMVWASF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16LiO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate function as a photoinitiator?

A1: Upon exposure to UV or visible light, LAP undergoes photolysis, generating free radicals. These radicals initiate the polymerization of specific monomers, such as acrylates and methacrylates, leading to the formation of crosslinked hydrogel networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the advantages of using this compound over other photoinitiators in bioprinting applications?

A2: LAP exhibits several advantages:

- Water solubility: Enables homogeneous distribution within aqueous hydrogel precursors, crucial for bioprinting with sensitive cells. [, , , , , , , ]

- Fast curing kinetics: Allows for rapid gelation of bioinks, minimizing cell exposure to potentially harmful UV light and improving print fidelity. [, , , , , ]

- Controllable mechanical properties: The concentration of LAP influences the crosslinking density and thus the mechanical properties (e.g., stiffness, elasticity) of the resulting hydrogels. [, , , ]

- Compatibility with various biomaterials: LAP has been successfully used with a range of biopolymers, including gelatin methacryloyl (GelMA), hyaluronic acid, and pullulan, to create diverse bioinks. [, , , , , , , , ]

Q3: How does the concentration of this compound influence the properties of the final hydrogel?

A3: Higher LAP concentrations generally lead to:

- Faster gelation kinetics: Due to a higher concentration of radicals generated upon light exposure. [, ]

- Increased crosslinking density: Resulting in stiffer hydrogels with higher mechanical strength. [, , ]

- Potentially reduced swelling ratio: As the denser network limits water absorption. [, ]

Q4: How does this compound compare to Irgacure 2959 as a photoinitiator for bioprinting?

A4: Both LAP and Irgacure 2959 are commonly used photoinitiators in bioprinting, but they possess distinct characteristics:

- Faster curing kinetics, leading to improved print fidelity and reduced UV exposure for cells. [, , , , ]

- Water-soluble, enabling homogeneous distribution in aqueous solutions. [, , , , , , , ]

- Can potentially exhibit higher cytotoxicity at high concentrations. [, , , ]

- Slower curing kinetics, potentially leading to lower print fidelity and increased UV exposure for cells. [, , , , ]

- Less water-soluble, requiring organic solvents for dissolution, which can be cytotoxic. []

- Generally considered less cytotoxic than LAP, particularly at lower concentrations. [, , , ]

Q5: Is this compound cytotoxic?

A5: The cytotoxicity of LAP is dependent on its concentration and the duration of light exposure. While LAP itself exhibits low cytotoxicity in the absence of light, the free radicals generated upon UV or visible light exposure can be harmful to cells. Studies have shown that higher LAP concentrations and longer irradiation times lead to decreased cell viability. [, , , ]

Q6: How can the cytotoxic effects of this compound be mitigated in bioprinting applications?

A6: Several strategies can be employed:

- Optimizing LAP concentration: Determining the lowest effective concentration for efficient crosslinking while minimizing cell damage. [, , , ]

- Controlling irradiation time: Using the shortest possible exposure time to achieve adequate gelation while reducing free radical generation. [, , ]

- Employing scavengers: Introducing antioxidants or free radical scavengers into the bioink formulation to neutralize reactive species. []

- Exploring alternative photoinitiators: Using photoinitiators with lower cytotoxicity profiles or those activated by longer wavelengths of light (e.g., visible light), which are less damaging to cells. []

Q7: Are there any long-term effects of this compound exposure on cells or tissues?

A7: While several studies have investigated the short-term cytotoxicity of LAP, more research is needed to fully understand its long-term effects. Further investigations are crucial to assess its potential for mutagenicity, carcinogenicity, and other delayed adverse effects, particularly in the context of in vivo applications. []

Q8: What are the potential applications of this compound beyond bioprinting?

A8: Besides its prominent role in bioprinting, LAP's photocurable properties make it attractive for other biomedical applications, including:

- Drug delivery: Creating photopolymerizable hydrogels for controlled release of therapeutics. [, , ]

- Wound healing: Developing adhesive and antibacterial wound dressings with tailored degradation profiles. [, ]

- Tissue engineering: Fabricating scaffolds for various tissues, including cartilage, bone, and muscle. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.